1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane
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Overview
Description
1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane is a compound that belongs to the bicyclo[2.2.2]octane family. This compound is characterized by its unique bicyclic structure, which includes a nitro group and a nitrophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane typically involves the nitration of bicyclo[2.2.2]octane derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired positions on the bicyclo[2.2.2]octane ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and understanding the effects of nitro groups on biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane involves its interaction with molecular targets through its nitro and nitrophenyl groups. These functional groups can participate in various chemical reactions, such as electron transfer and hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems .
Comparison with Similar Compounds
1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1-Nitro-4-substituted bicyclo[2.2.2]octane derivatives: These compounds have different substituents in place of the nitrophenyl group, which can affect their chemical properties and reactivity.
Nitrobenzene derivatives: These compounds have a simpler structure with a single benzene ring and nitro groups, making them less complex but still useful for studying nitro group effects.
The uniqueness of this compound lies in its bicyclic structure and the presence of both nitro and nitrophenyl groups, which impart distinct chemical properties and make it a valuable compound for various research applications .
Properties
CAS No. |
65963-34-0 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H16N2O4/c17-15(18)12-3-1-11(2-4-12)13-5-8-14(9-6-13,10-7-13)16(19)20/h1-4H,5-10H2 |
InChI Key |
MBUANVDGILMNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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